

An In-depth Technical Guide to the Discovery and Development of BBO-10203

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Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805

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Executive Summary

BBO-10203 is a pioneering, first-in-class, orally bioavailable small molecule designed to disrupt the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha (PI3K α). By selectively and covalently binding to a unique cysteine residue (Cys242) in the RAS-binding domain (RBD) of PI3K α , **BBO-10203** effectively blocks RAS-mediated activation of the PI3K α pathway. This innovative mechanism of action has demonstrated potent anti-tumor activity in preclinical models without inducing hyperglycemia, a common and dose-limiting side effect of conventional PI3K α kinase inhibitors. The development of **BBO-10203** was a collaborative effort between Lawrence Livermore National Laboratory (LLNL), BridgeBio Oncology Therapeutics (BBOT), and the Frederick National Laboratory for Cancer Research (FNLCR), leveraging advanced computational modeling and artificial intelligence. Currently, **BBO-10203** is under evaluation in a Phase 1 clinical trial for patients with advanced solid tumors.

Introduction

The RAS-PI3K-AKT signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. While PI3K α inhibitors have shown clinical efficacy, their utility has been hampered by on-target toxicities, most notably hyperglycemia, due to the essential role of PI3K α in insulin signaling.

BBO-10203 represents a paradigm shift in targeting this pathway. Instead of inhibiting the kinase activity of PI3K α , it acts as a "breaker" of the RAS:PI3K α interaction, a critical node for oncogenic signaling in many tumor types.[1][2][3] This targeted approach aims to spare the physiological functions of PI3K α , thereby offering a potentially wider therapeutic window.

Discovery and Development

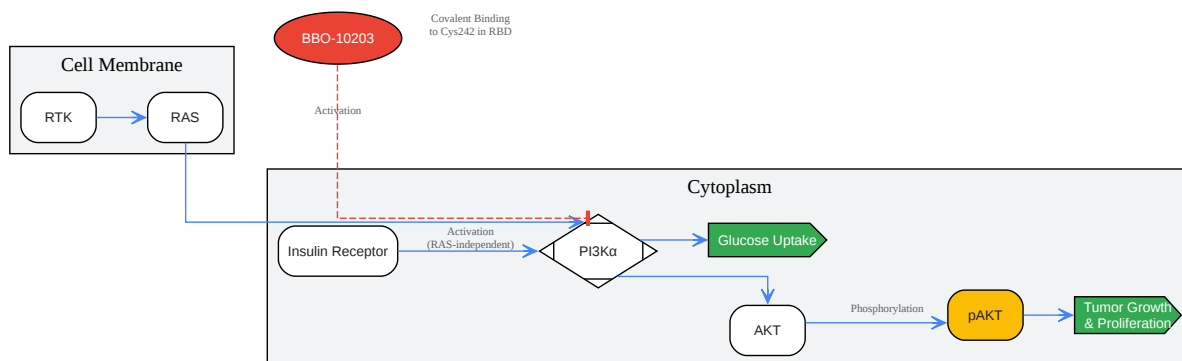
The journey of **BBO-10203** from concept to clinical candidate was accelerated through a unique collaboration that brought together expertise in structural biology, computational chemistry, and cancer biology.[1][4] The development process, which began in 2018, utilized high-performance computing and AI-driven drug design platforms to rapidly identify and optimize a lead compound.[1][2] This effort culminated in the identification of **BBO-10203** as a potent and selective covalent inhibitor of the RAS-PI3K α interaction.

BBO-10203 is the second drug candidate targeting RAS-related cancers to emerge from this collaboration and entered a Phase 1 clinical trial, known as the BREAKER-101 study (NCT06625775), in late 2024.[4]

Mechanism of Action

BBO-10203 employs a novel mechanism to inhibit the PI3K α pathway. It is a covalent small molecule that selectively binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110 α catalytic subunit of PI3K α . [5][6] This covalent modification sterically hinders the binding of all RAS isoforms (K-RAS, H-RAS, and N-RAS) to PI3K α , thereby preventing its activation by upstream RAS signaling. [5][7][8] A key differentiator of **BBO-10203** is that it does not inhibit the intrinsic kinase activity of PI3K α , which is crucial for normal physiological processes such as insulin-mediated glucose uptake. [6][8] This selective disruption of the oncogenic signaling arm of the pathway is the basis for its potent anti-tumor activity without the induction of hyperglycemia. [5][8]

Signaling Pathway Diagram



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Caption: Mechanism of action of **BBO-10203**.

Preclinical Pharmacology

In Vitro Studies

BBO-10203 has demonstrated potent and selective activity in a range of in vitro assays.

Assay Type	Cell Line	Key Findings	Reference
Target Engagement	BT-474	IC50 of 1.4 nM	[9]
BT-474	Full target engagement at 10 nM	[9]	
pAKT Inhibition	BT-474	IC50 < 0.1 pM	[3]
Panel of 18 breast cancer cell lines	Mean EC50 of 3.2 nM	[9]	
Cell Proliferation	HER2-amplified cell lines	Near-complete inhibition of pAKT with IC50 values below 10 nM	[10]

In Vivo Studies

Preclinical evaluation in xenograft models has shown significant tumor growth inhibition.

Xenograft Model	Dosing	Tumor Growth Inhibition	Reference
BT-474	100 mg/kg, daily oral	88%	[9]
KYSE-410	Not specified	80-88%	[9]

A key finding from in vivo studies is that **BBO-10203** does not induce hyperglycemia or hyperinsulinemia, as confirmed by oral glucose tolerance tests in mice.[9]

Experimental Protocols

Covalent Binding Assay (MALDI-TOF Mass Spectrometry)

- Objective: To confirm the covalent binding of **BBO-10203** to the PI3K α RBD.
- Methodology:

- Recombinant PI3K α protein (amino acids 157–299, corresponding to the RBD) is incubated with varying concentrations of **BBO-10203**.
- The protein-drug mixture is spotted onto a MALDI plate with a suitable matrix (e.g., sinapinic acid).
- Mass spectra are acquired using a MALDI-TOF mass spectrometer.
- The percentage of modified protein is determined by comparing the peak intensities of the unmodified and **BBO-10203**-bound protein.

pAKT Inhibition Assay (HTRF)

- Objective: To quantify the inhibition of AKT phosphorylation by **BBO-10203** in cancer cell lines.
- Methodology:
 - Cancer cells (e.g., BT-474) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a titration of **BBO-10203** for a specified duration (e.g., 4 hours).
 - Cells are lysed, and the lysates are transferred to a 384-well plate.
 - HTRF (Homogeneous Time-Resolved Fluorescence) reagents for phospho-AKT (Ser473) and total AKT are added.
 - The HTRF signal is read on a compatible plate reader, and the ratio of phospho-AKT to total AKT is calculated to determine the IC₅₀ values.

Cell Proliferation Assays (Clonogenic Assay)

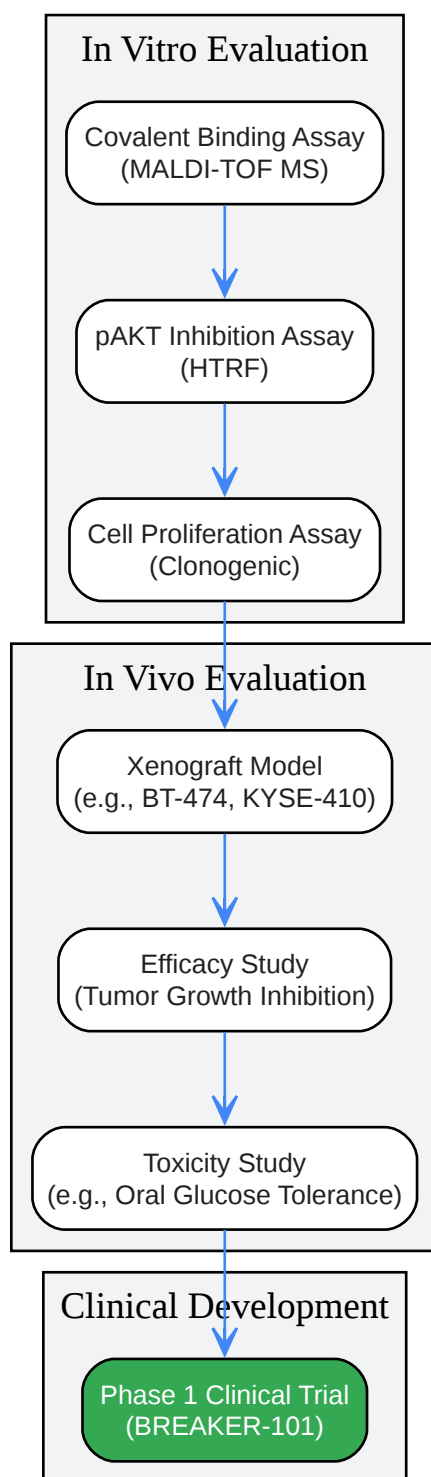
- Objective: To assess the long-term effect of **BBO-10203** on the proliferative capacity of cancer cells.
- Methodology:
 - Cells are seeded at low density in 6-well plates.

- The following day, cells are treated with various concentrations of **BBO-10203**.
- The medium containing the drug is refreshed every 2-3 days.
- After 1-2 weeks, when colonies are visible, the cells are fixed and stained with crystal violet.
- The number and size of colonies are quantified to determine the effect on cell proliferation.

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **BBO-10203** in a living organism.
- Methodology:
 - Tumor Implantation: Human cancer cells (e.g., BT-474, KYSE-410) are subcutaneously injected into the flank of immunocompromised mice.
 - Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
 - Treatment: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. **BBO-10203** is administered orally at the specified dose and schedule.
 - Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Experimental Workflow Diagram



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